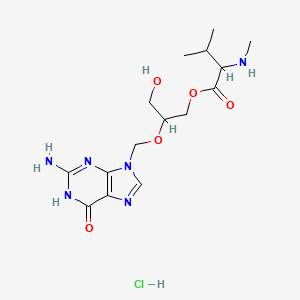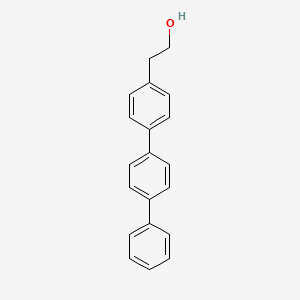
4-Biphenyl-4-yl-phenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bifenil-4-il-feniletanol es un compuesto orgánico con la fórmula molecular C20H18O. Consiste en un grupo bifenilo unido a una unidad de feniletanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Bifenil-4-il-feniletanol típicamente implica la reacción de bifenilo con feniletanol bajo condiciones específicas. Un método común es la alquilación de Friedel-Crafts, donde el bifenilo se hace reaccionar con feniletanol en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del catalizador.
Métodos de producción industrial
La producción industrial de 4-Bifenil-4-il-feniletanol a menudo implica procesos de alquilación de Friedel-Crafts a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación asegura la producción eficiente de este compuesto a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Bifenil-4-il-feniletanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo alcohol se puede oxidar para formar la cetona o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar el hidrocarburo correspondiente.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo bifenilo, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Las reacciones de sustitución aromática electrófila a menudo requieren catalizadores como cloruro de hierro(III) (FeCl3) o cloruro de aluminio (AlCl3).
Principales productos formados
Oxidación: Formación de bifenil-4-il-fenil cetona o ácido bifenil-4-il-benzoico.
Reducción: Formación de hidrocarburo bifenil-4-il-feniletil.
Sustitución: Formación de varios derivados de bifenilo sustituidos dependiendo de los sustituyentes utilizados.
Aplicaciones Científicas De Investigación
El 4-Bifenil-4-il-feniletanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 4-Bifenil-4-il-feniletanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas y receptores, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Bifenil-4-il-metanol: Estructura similar pero con un grupo metanol en lugar de feniletanol.
Bifenil-4-il-etanol: Estructura similar pero con un grupo etanol en lugar de feniletanol.
Bifenil-4-il-propanol: Estructura similar pero con un grupo propanol en lugar de feniletanol.
Singularidad
El 4-Bifenil-4-il-feniletanol es único debido a su disposición estructural específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H18O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-[4-(4-phenylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C20H18O/c21-15-14-16-6-8-18(9-7-16)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-13,21H,14-15H2 |
Clave InChI |
KPWDIACHGJQASD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


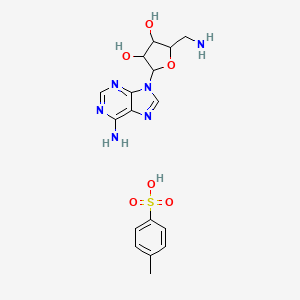
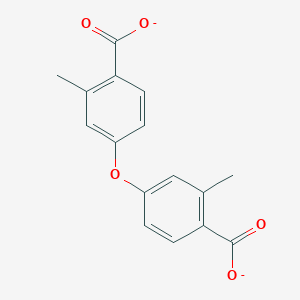
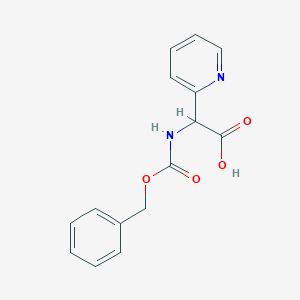
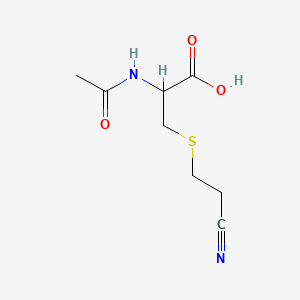
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
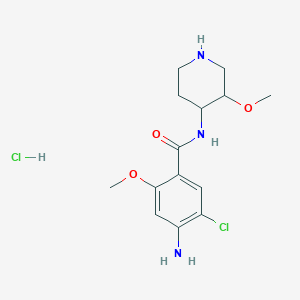
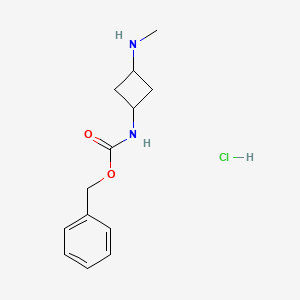
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
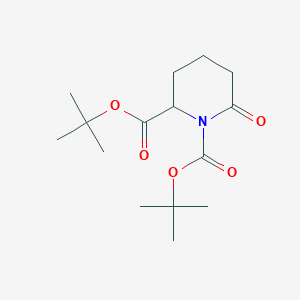
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

